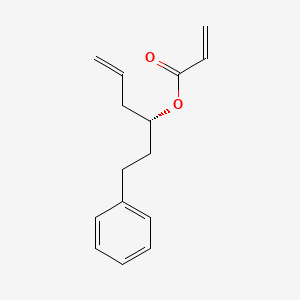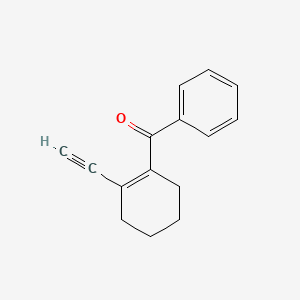
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a dinitrophenyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate ketone or aldehyde. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include various substituted hydrazones and pyrazolones, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target . The dinitrophenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in analytical chemistry.
2,4-Dinitrophenol: Another related compound known for its use as a metabolic stimulant and in biochemical studies.
Uniqueness
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to its specific structure, which combines the properties of both the dinitrophenyl and pyrazolone groups
Properties
CAS No. |
189220-73-3 |
|---|---|
Molecular Formula |
C9H8N4O5 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-3,4-dihydropyrazol-3-ol |
InChI |
InChI=1S/C9H8N4O5/c14-9-3-4-10-11(9)7-2-1-6(12(15)16)5-8(7)13(17)18/h1-2,4-5,9,14H,3H2 |
InChI Key |
GVXNELVNZWBTTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


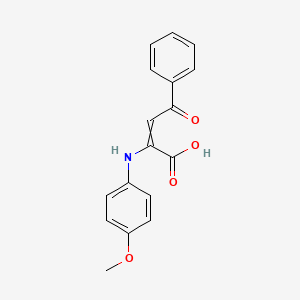

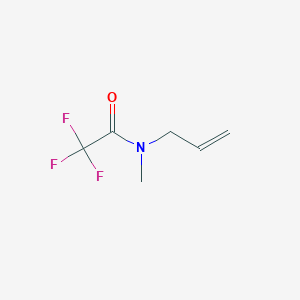
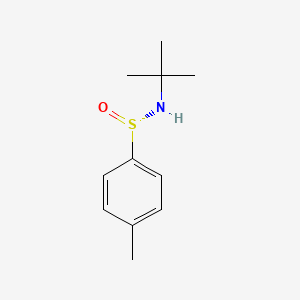
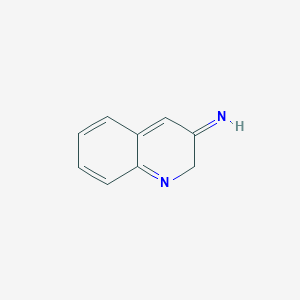
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
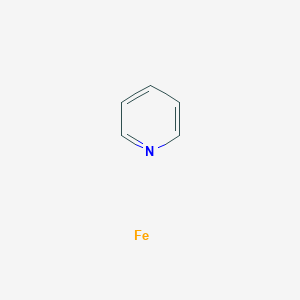
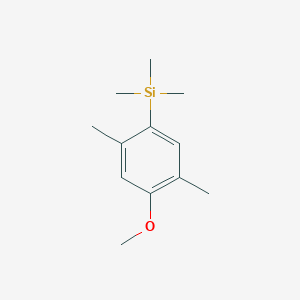
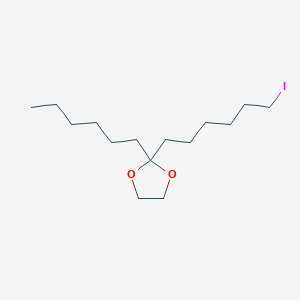
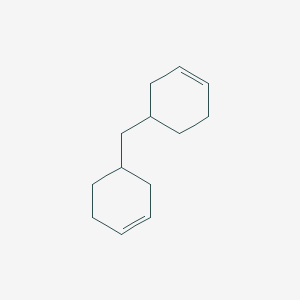
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
